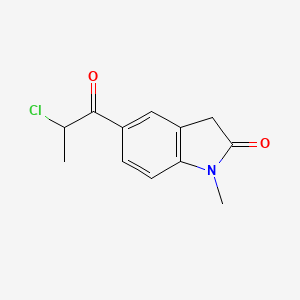
5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one: is a chemical compound with a complex structure that includes an indole core substituted with a 2-chloropropanoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the acylation of 1-methyl-2,3-dihydro-1H-indol-2-one with 2-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-chloropropionyl chloride, a key reagent, involves the chlorination of propionyl chloride. This process can be optimized to improve the yield and purity of the product by controlling the reaction temperature and using catalysts or free radical trapping agents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 2-chloropropanoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one are investigated for their potential biological activities, including anticancer and antimicrobial properties .
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique chemical properties can be exploited.
Mechanism of Action
The mechanism of action of 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the 2-chloropropanoyl group, which can react with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloropropionic acid: This compound shares the 2-chloropropanoyl group but lacks the indole core, making it less complex and with different reactivity.
5-(2-Chloropropanoyl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a benzimidazole core instead of an indole core, leading to different chemical and biological properties.
Uniqueness: The presence of both the indole core and the 2-chloropropanoyl group in 5-(2-chloropropanoyl)-1-methyl-2,3-dihydro-1H-indol-2-one gives it unique reactivity and potential applications that are not shared by simpler or structurally different compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-chloropropanoyl)-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7(13)12(16)8-3-4-10-9(5-8)6-11(15)14(10)2/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFTVKPVFBJWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(C(=O)C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
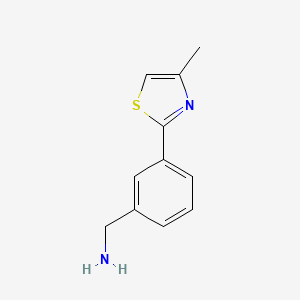
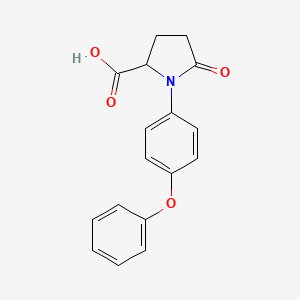
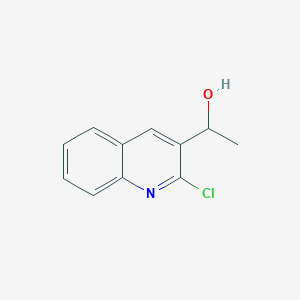
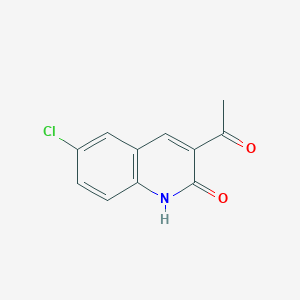
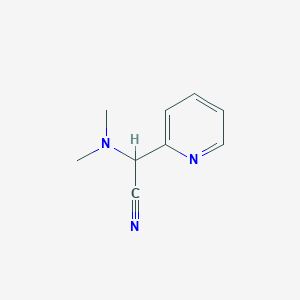

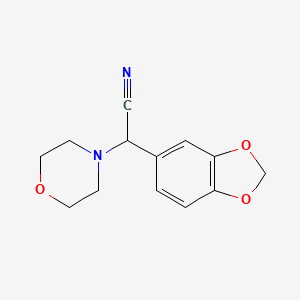
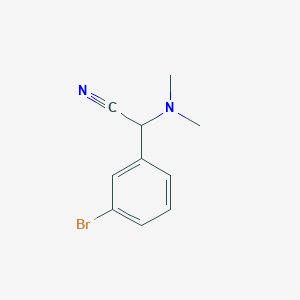
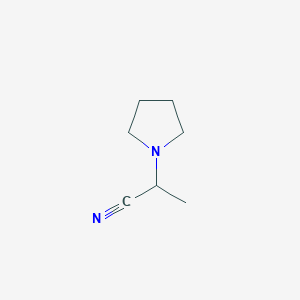
![Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B7791659.png)
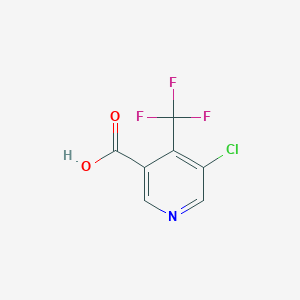
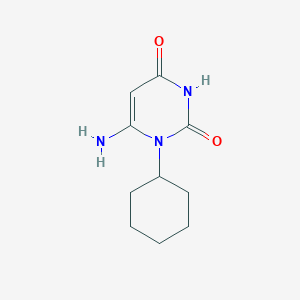
![5-methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7791679.png)
![2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]aceticacid](/img/structure/B7791691.png)
